Silver(II) fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

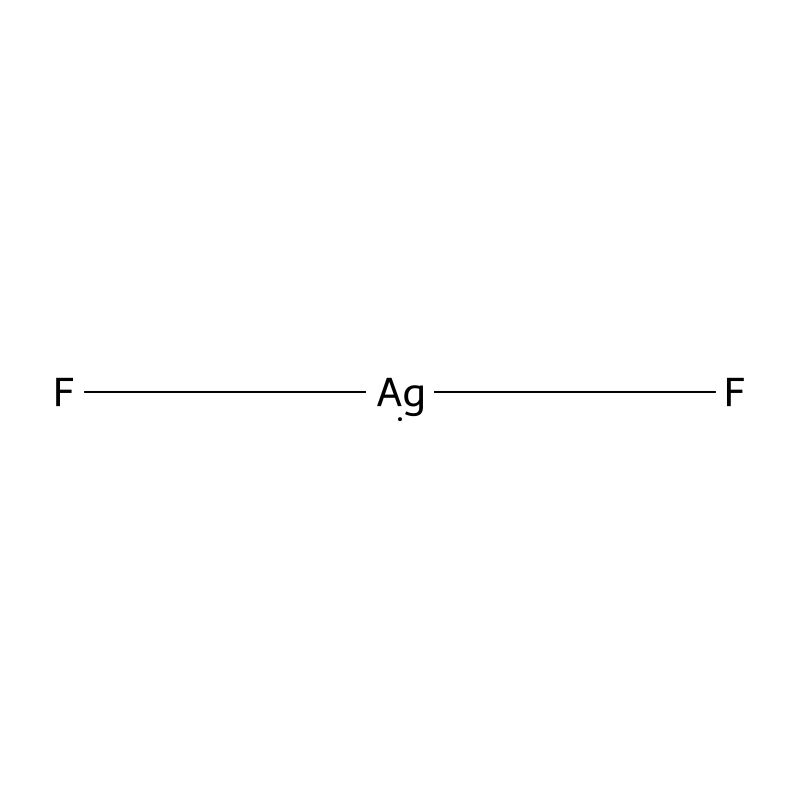

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorinating Agent

One of the primary applications of Silver(II) fluoride in scientific research is as a fluorinating agent. Due to the presence of highly electronegative fluorine atoms, AgF₂ readily reacts with various functional groups to introduce fluorine atoms into organic molecules. This ability plays a crucial role in organic synthesis, allowing researchers to create novel fluorinated compounds with specific properties [American Elements ()]. Silver(II) fluoride can achieve fluorination through several reaction pathways, offering versatility in organic synthesis design [Wikipedia: Silver(II) fluoride ()].

Oxidizing Agent

Beyond fluorination, Silver(II) fluoride also functions as a potent oxidizing agent in research settings. Its high reactivity allows it to participate in various oxidation reactions, enabling the conversion of one compound to another by gaining oxygen atoms. This property finds applications in electrochemistry, where AgF₂ can be used within electrochemical cells to drive specific reactions [High-Quality Silver(II) Fluoride - Reactive and Versatile Compound for Various Applications, ProcureNet ()].

Catalyst

Silver(II) fluoride can act as a catalyst in specific chemical reactions. A catalyst accelerates a reaction without being consumed itself. Researchers can utilize AgF₂ to promote desired chemical transformations while minimizing reaction times and improving efficiency [High-Quality Silver(II) Fluoride - Reactive and Versatile Compound for Various Applications, ProcureNet ()].

Research on Novel Materials

The unique properties of Silver(II) fluoride make it a valuable starting material for research on novel materials with potential applications in various fields. Its reactivity allows researchers to explore its interactions with other elements and compounds, potentially leading to the development of new functional materials with specific electronic or magnetic properties [Unique Silver(II) Fluorides: The Emerging Electronic and Magnetic Materials, ResearchGate ()].

Silver(II) fluoride, with the chemical formula AgF₂, is a rare and highly reactive inorganic compound characterized by silver in the +2 oxidation state. Unlike most silver compounds, which typically exhibit a +1 oxidation state, Silver(II) fluoride is notable for its unique properties and applications. It appears as a white or gray crystalline solid but often appears black or brown due to impurities. The compound is recognized as a powerful oxidizing agent and has significant reactivity with various substances, including water, where it produces toxic hydrofluoric acid .

- Reaction with Water:

This reaction results in the formation of silver(I) oxide, hydrofluoric acid, and oxygen gas . - Oxidation of Xenon:

Silver(II) fluoride can oxidize xenon to xenon difluoride in anhydrous hydrofluoric acid solutions . - Fluorination Reactions:

Silver(II) fluoride is utilized to fluorinate organic compounds, such as:

This reaction demonstrates its application in selective fluorination of aromatic compounds .

Silver(II) fluoride can be synthesized through several methods:

- Fluorination of Silver(I) Oxide:

This method involves reacting silver(I) oxide with elemental fluorine. - Fluorination of Silver(I) Fluoride or Silver Chloride:

Both reactions occur at elevated temperatures (around 200 °C), yielding high purity products .

Silver(II) fluoride serves primarily as a strong fluorinating agent in laboratory settings. Its applications include:

- Fluorination of Organic Compounds: Used for the selective substitution of hydrogen atoms with fluorine in hydrocarbons and for the preparation of perfluorocompounds.

- Catalysis: Acts as an intermediate in catalyzing reactions involving gaseous fluorine.

- Research: Employed in experimental chemistry due to its unique reactivity profile, particularly in the synthesis of complex fluorinated organic compounds .

Interaction studies involving Silver(II) fluoride highlight its reactivity with various substances:

- Reactivity with Water: As previously noted, it reacts violently with water, producing hydrofluoric acid and oxygen.

- Reactivity with Acids: It can react with dilute acids to produce ozone.

- Reactivity with Organic Compounds: Demonstrated through its ability to oxidize carbon monoxide to carbonyl fluoride .

These interactions underscore the importance of handling Silver(II) fluoride under controlled conditions to mitigate risks associated with its high reactivity.

Silver(II) fluoride is unique among silver compounds due to its oxidation state and reactivity. Here are some similar compounds for comparison:

| Compound | Oxidation State | Notable Properties |

|---|---|---|

| Silver(I) fluoride | +1 | Commonly used as a mild fluorinating agent. |

| Silver(I) oxide | +1 | Stable compound used in various applications. |

| Silver(III) fluoride | +3 | Less stable than Silver(II) fluoride; used in specific reactions. |

| Copper(II) fluoride | +2 | Similar oxidation state but different chemical behavior. |

| Lead(IV) fluoride | +4 | Exhibits different stability and reactivity compared to Silver(II). |

Silver(II) fluoride stands out due to its rarity and the challenges associated with its handling and synthesis, making it primarily a subject of academic interest rather than widespread commercial use .

Silver(II) fluoride represents a fascinating class of silver compounds that exhibits unique structural and chemical properties, making it an important subject of study in inorganic chemistry research [1] [2]. The synthesis and characterization of this compound presents several methodological challenges due to its thermal instability and reactivity, requiring specialized approaches for both preparation and analysis [3] [4].

Mechanochemical Synthesis Routes

Mechanochemical synthesis has emerged as a revolutionary approach for preparing silver(II) fluoride and related fluoridoargentate compounds, offering significant advantages over traditional synthetic methods [1] [2]. This technique employs high-energy ball milling to induce chemical reactions through mechanical force, enabling the formation of metastable phases that are difficult to obtain using conventional thermal methods [1].

Recent investigations have demonstrated that mechanochemistry represents an effective approach for synthesizing binary mixed-valent silver fluorides, including silver(II) fluoride phases [1] [2]. The mechanochemical process avoids the use of anhydrous hydrogen fluoride or elemental fluorine, instead employing readily available commercial precursors in ball milling operations [1] [2]. This approach addresses the significant synthetic challenges posed by the poor solubility of silver(II) fluoride precursors in anhydrous hydrogen fluoride and the thermal decomposition of silver(II) fluoride at temperatures below 400 degrees Celsius [2].

Ball milling operations for silver(II) fluoride synthesis typically utilize tungsten carbide ball-vial systems with controlled atmospheric conditions [5]. The mechanochemical synthesis can be performed at room temperature for stable phases, while metastable silver(II) fluoride phases require milling under cryogenic conditions using liquid nitrogen temperatures [1] [2]. The cryogenic ball milling approach at liquid nitrogen temperatures (77 Kelvin) provides enhanced fracturing processes and suppresses powder coarsening effects, leading to more efficient particle refinement [5].

The mechanochemical approach demonstrates superior purity compared to conventional solid-state thermal routes, while enabling low-temperature synthesis that addresses the challenges posed by silver(II) reactivity and thermal instability [2]. This technique facilitates the discovery of new silver(II) compounds and enables expansion of this relatively underexplored area of fluoride chemistry [2].

Solid-State Reaction Protocols

Solid-state synthesis protocols for silver(II) fluoride involve direct fluorination reactions using elemental fluorine gas with silver-containing precursors [3]. The conventional approach utilizes the reaction of silver(I) oxide with elemental fluorine, or the treatment of silver(I) fluoride or silver(I) chloride with elemental fluorine at elevated temperatures around 200 degrees Celsius [3].

Kinetic studies of fluorination reactions with silver substrates reveal complex reaction mechanisms involving the formation of multiple silver fluoride products [6]. The fluorination process follows a layered configuration where the fluorine-richest phase forms at the gas-fluoride interface [6]. The applicable rate law for these reactions is described by the exponential equation yn = krt + c, where y represents the amount of fluorine consumed per unit area of silver surface, kr is the reaction-rate constant, t is time, and c is a constant [6].

Temperature-dependent studies demonstrate that the reaction kinetics are controlled by both boundary and diffusion processes [6]. Initially, the boundary region exhibits direct access of gaseous fluorine to the reacting metal surface, with n = 1 in the rate equation [6]. As the reaction progresses, a barrier layer forms, leading to diffusion-controlled kinetics where n = 2 [6]. The activation energy for the diffusion process is approximately 41.8 kilojoules per mole, with a calculated diffusion constant of 0.10 square centimeters per second [6].

The solid-state fluorination reactions are pressure-dependent, with total fluorine pressures ranging from 50 to 600 torr (6,666 to 79,993 Newtons per square meter) affecting the reaction kinetics and product formation [6]. The formation of silver(II) fluoride becomes more favorable at higher temperatures and pressures, though thermal decomposition limits the upper temperature range [6].

Solution-Based Synthesis Challenges

Solution-based synthesis of silver(II) fluoride presents significant methodological challenges due to the compound's unique chemical properties and stability requirements [3] [4]. The primary obstacle in solution synthesis stems from the limited solubility of silver(II) fluoride precursors in suitable solvents, particularly the poor solubility of silver(II) fluoride itself in anhydrous hydrogen fluoride [2].

Aqueous synthesis approaches face fundamental thermodynamic limitations, as silver(II) fluoride undergoes thermal decomposition at temperatures significantly lower than required for conventional solution synthesis [4]. Thermal decomposition of silver(II) fluoride begins at approximately 960 Kelvin (690 degrees Celsius), which constrains the temperature range available for solution-based preparation methods [4].

The synthesis of silver(II) fluoride from solution requires careful control of fluorine chemical potential and temperature conditions [4]. Theoretical calculations indicate that hole-doped silver(II) fluoride polymorphs have less unfavorable formation enthalpies compared to electron-doped variants, suggesting that silver(II) fluoride could potentially be obtained at higher fluorine pressures, though practical implementation remains challenging [4].

Alternative solution approaches have been investigated, including the thermal decomposition of silver tetrafluoroborate according to the reaction: silver tetrafluoroborate → silver fluoride + boron trifluoride [7]. However, this route requires specialized handling due to the toxicity of boron trifluoride gas [7]. Precipitation methods using acetone to crash silver fluoride from solution have been proposed as a means to avoid vacuum evaporation, though the interaction between silver fluoride and organic solvents presents additional complications [7].

Advanced Characterization Techniques

Synchrotron X-Ray and Neutron Diffraction

Synchrotron X-ray and neutron diffraction techniques provide essential structural characterization capabilities for silver(II) fluoride, offering high-resolution data that enables precise determination of crystal structure parameters and phase identification [8] [9] [10]. These advanced diffraction methods are particularly valuable for silver(II) fluoride analysis due to their ability to detect subtle structural variations and polymorphic transitions [8] [11].

High-resolution single-crystal X-ray diffraction measurements of silver fluorides have been performed using synchrotron radiation sources, providing unit-cell parameters with exceptional precision [8] [9]. For silver(I) fluoride, low-temperature measurements at 100 Kelvin using silver K-alpha radiation (wavelength 0.56087 Angstroms) have determined the unit-cell parameter as 4.92171(14) Angstroms, resulting in a silver-fluorine bond length of 2.46085(7) Angstroms [8] [9].

Neutron diffraction studies have been instrumental in confirming the oxidation states and structural arrangements in silver fluoride compounds [3] [10]. These measurements have definitively established that silver(II) fluoride contains genuine silver(II) centers rather than mixed-valence combinations such as silver(I)[silver(III)fluoride4], which was previously a subject of debate [3]. Neutron diffraction data collection typically employs powder samples due to the difficulty in obtaining large single crystals of silver(II) fluoride [10].

Synchrotron powder X-ray diffraction measurements enable high-pressure structural studies of silver fluorides, with investigations extending up to 39 gigapascals [8] [10]. These studies have revealed pressure-induced polymorphic transitions, including the formation of silver fluoride-II and silver fluoride-III phases under elevated pressure conditions [11]. The structural transitions occur at specific pressure thresholds: silver fluoride-II forms at 2.70(2) gigapascals with a caesium chloride structure, while silver fluoride-III adopts an inverse nickel arsenide structure at 2.59(2) gigapascals [11].

The combination of synchrotron X-ray and neutron diffraction data provides complementary information for complete structural characterization [1] [2]. Synchrotron radiation offers high intensity and resolution for precise lattice parameter determination, while neutron diffraction provides superior sensitivity for light elements like fluorine and enables accurate determination of atomic positions and thermal parameters [10].

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy serves as a powerful vibrational analysis technique for characterizing silver(II) fluoride, providing detailed information about molecular vibrations and structural arrangements [1] [2]. This technique is particularly valuable for identifying different silver fluoride phases and monitoring structural changes during synthesis or under varying conditions [1] [2].

Vibrational spectroscopy studies of silver fluoride compounds reveal characteristic spectral features that enable phase identification and purity assessment [1] [2]. Raman spectroscopy has been successfully employed to confirm the formation of specific silver fluoride structures, including the characterization of mechanochemically synthesized binary mixed-valent silver fluorides [1] [2]. The technique provides complementary structural information to X-ray diffraction methods, particularly for identifying local structural environments and detecting subtle phase changes [1] [2].

The interpretation of Raman spectra for silver(II) fluoride requires consideration of the compound's unique electronic structure and bonding characteristics [3]. Silver(II) fluoride exhibits paramagnetic properties, becoming ferromagnetic at temperatures below -110 degrees Celsius (163 Kelvin), which can influence the vibrational modes observed in Raman spectroscopy [3]. The energy separation between ground and first excited states is approximately 59 kilojoules per mole, affecting the electronic contributions to the vibrational spectra [3].

Fourier-transform infrared spectroscopy complements Raman analysis by providing information about infrared-active vibrational modes [12] [13]. The combination of Raman and infrared spectroscopy enables comprehensive vibrational characterization, as the two techniques are sensitive to different symmetry properties of molecular vibrations [13]. For silver fluoride systems, the mid-infrared range (4,000 to 200 inverse centimeters) provides the most informative spectral regions for functional group identification and structural analysis [13].

Thermal Stability Assessments (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermal stability assessment of silver(II) fluoride requires sophisticated analytical approaches due to the compound's inherent thermal instability and complex decomposition behavior [3] [4] [14]. Thermogravimetric analysis and differential scanning calorimetry provide essential information about thermal decomposition temperatures, phase transitions, and thermal stability limits [15] [16].

Thermogravimetric analysis measurements for silver fluoride compounds reveal characteristic decomposition patterns that enable identification of different phases and assessment of thermal stability [14] [17]. For silver(I) fluoride, thermal decomposition occurs at approximately 470 degrees Celsius, with melting observed at 435 degrees Celsius in agreement with literature values [14]. The thermogravimetric analysis technique monitors weight changes as a function of temperature, providing quantitative data on decomposition processes [15].

Differential scanning calorimetry measurements complement thermogravimetric analysis by providing information about heat flow changes associated with thermal transitions [16]. The technique measures both endothermic and exothermic processes, enabling identification of melting, decomposition, and phase transition events [16]. For silver(II) fluoride, the thermal decomposition process begins at significantly lower temperatures than silver(I) fluoride, with decomposition starting around 690 degrees Celsius [3] [4].

The thermal analysis of silver(II) fluoride systems reveals complex decomposition behavior involving multiple stages [17]. The decomposition process typically involves the formation of intermediate phases and the evolution of fluorine gas, requiring careful interpretation of the thermogravimetric and differential scanning calorimetry data [17]. Temperature programming rates of 10 degrees Celsius per minute are commonly employed, with nitrogen atmospheres used to prevent oxidation during measurements [18].

| Compound | Decomposition Temperature (°C) | Melting Point (°C) | Analysis Method |

|---|---|---|---|

| Silver(I) Fluoride | 470 | 435 | Thermogravimetric Analysis |

| Silver(II) Fluoride | ~690 | Not applicable | Literature values |

| Silver Subfluoride | Variable | Variable | Thermogravimetric Analysis |

Orthorhombic Pbca Phase

Silver(II) fluoride crystallizes in the orthorhombic space group Pbca (number 61) under ambient pressure conditions [1] [2] [3]. The unit cell parameters are a = 5.568 Å, b = 5.831 Å, and c = 5.101 Å, with a cell volume of 165.6 ų containing four formula units (Z = 4) [4] [3]. The structure exhibits a three-dimensional framework where each silver(II) ion is coordinated by six fluoride ions forming distorted corner-sharing silver fluoride octahedra [1] [3].

The silver coordination environment shows significant distortion from ideal octahedral geometry, with four shorter equatorial silver-fluorine bonds at 2.12 Å and two longer axial bonds at 2.75 Å [1] [5] [3]. This [4+2] coordination pattern creates distorted octahedra with corner-sharing connectivity, where the corner-sharing octahedral tilt angles range from 45° to 70° [1] [5]. Each fluoride ion adopts a three-coordinate geometry, bonding to three equivalent silver(II) ions [1] [3].

The structure can be described as consisting of puckered layers of silver and fluoride ions, similar to the layered nature observed in related transition metal difluorides [6] [2]. The distorted octahedral coordination around silver(II) is consistent with the d⁹ electronic configuration and reflects the strong covalent character of the silver-fluorine bonding compared to other metal difluorides [2] [7].

Neutron diffraction studies have confirmed the magnetic structure, revealing that the compound becomes antiferromagnetically ordered below 163 K with the magnetic moments aligned within the crystal structure [6] [8]. The antiferromagnetic coupling between silver(II) centers is mediated through fluoride bridges, contributing to the overall stability of the orthorhombic phase.

Monoclinic Polymorphs

Computational studies have identified a monoclinic polymorph of silver(II) fluoride in the P21/c space group, which is isostructural with the ambient pressure form of copper(II) fluoride [9] [10] [7]. This monoclinic phase represents a dynamically stable alternative structure that could potentially be accessed through specific synthetic pathways or pressure-temperature conditions [9] [11].

The monoclinic P21/c structure exhibits similar coordination geometry to the orthorhombic phase, with silver(II) ions in distorted octahedral environments surrounded by six fluoride ions [9] [7]. However, the monoclinic symmetry results in different layer arrangements and modified interatomic distances compared to the orthorhombic phase. Theoretical calculations indicate that this phase has slightly higher energy (approximately 8 meV per atom) compared to the orthorhombic phase but remains thermodynamically accessible [12] [7].

The formation of the monoclinic phase could be achieved through two alternative synthetic routes: application of negative strain or rapid quenching of silver(II) difluoride from temperatures higher than 480 K to low temperatures [9] [10] [11]. Molecular dynamics simulations at elevated temperatures (600 K) demonstrate that the monoclinic Pbca phase maintains thermal stability over extended periods, suggesting its potential experimental realization [12].

Importantly, the monoclinic structure is predicted to exhibit stronger magnetic coupling than its orthorhombic counterpart [9] [10]. The structural transition from P21/c to Pbca is associated with weakening of intra-sheet magnetic superexchange, making the monoclinic phase particularly interesting for magnetic applications [9] [10].

High-Pressure Structural Modifications

Silver(II) fluoride undergoes a series of pressure-induced structural transformations that have been extensively studied both experimentally and theoretically [13] [14] [15]. The high-pressure behavior reveals a complex phase diagram with multiple structural transitions occurring as pressure increases from ambient conditions to beyond 40 GPa [14] [15].

The initial transformation occurs around 10-15 GPa, where the ambient orthorhombic Pbca structure begins to show signs of instability [14] [15]. Synchrotron X-ray diffraction studies have identified an intermediate orthorhombic phase that lacks an inversion center, representing a transitional structure between the ambient pressure phase and higher pressure modifications [15].

At pressures exceeding 30 GPa, silver(II) fluoride adopts what has been termed the "HP1-AgF2" structure type [13] [16] [15]. This high-pressure phase represents an unprecedented structural arrangement that has been observed in other compressed difluorides, such as zinc difluoride under similar pressure conditions [13] [16]. The HP1-AgF2 structure exhibits significantly different coordination environments around the silver centers, with modifications in both bond lengths and coordination numbers compared to the ambient pressure phase.

Further compression beyond 44 GPa leads to the formation of a cotunnite-type structure (PbCl₂-type), representing the highest pressure phase identified to date [13] [16] [15]. This transformation is part of a broader structural sequence observed in metal difluorides under extreme pressure conditions, following the fluorite → cotunnite → Ni₂In series that has been documented for other difluoride systems [15].

The pressure-induced changes are accompanied by significant modifications in the electronic structure and bonding characteristics [14] [15]. Density functional theory calculations indicate that the high-pressure phases exhibit altered charge distribution and modified covalent character in the silver-fluorine bonds [15]. These structural transformations also affect the magnetic properties, with potential changes in the magnetic exchange pathways and coupling strengths under pressure.

The discovery of nanotubular structures at intermediate pressures represents a particularly novel aspect of the high-pressure behavior [15]. This intermediate phase exhibits unique one-dimensional structural motifs that are unprecedented among binary metal fluorides, demonstrating the remarkable structural flexibility of silver(II) fluoride under extreme conditions.

Computational Modeling of Lattice Dynamics

Comprehensive computational studies of the lattice dynamics in silver(II) fluoride have provided detailed insights into the vibrational properties and phonon behavior of both the orthorhombic and monoclinic phases [7] [17]. These investigations utilize density functional theory combined with the phonon direct method and quasiharmonic approximation to probe the vibrational characteristics across different structural modifications [7] [17].

The phonon dispersion curves reveal striking differences between the orthorhombic and monoclinic phases of silver(II) fluoride [17]. The orthorhombic α-phase exhibits phonon frequencies spanning 0-500 cm⁻¹, with highly dispersed and strongly coupled phonon bands that reflect the extended network of covalent silver-fluorine bonds [17]. The phonon spectrum shows a characteristic energy gap around 200 cm⁻¹, separating higher energy fluorine-dominated modes from lower energy silver-dominated vibrations [17].

In contrast, the monoclinic β-phase displays phonon frequencies extending over a broader range of 0-590 cm⁻¹, with notably different dispersion characteristics [17]. The high-energy stretching modes in the β-phase are localized into two narrow energy regions centered at 440 cm⁻¹ and 540 cm⁻¹, corresponding to symmetric and asymmetric bond stretching vibrations within [AgF₄] units respectively [17]. These modes are separated by significant phonon bandgaps, indicating the presence of electronically isolated [Ag³⁺F₄] plaquettes and the absence of extended covalent bonding networks [17].

The phonon density of states analysis reveals that fluorine atoms dominate the higher energy regions while silver atoms contribute significantly to bands below 200 cm⁻¹ [17]. The most dispersed bands appear in the higher energy region covering bond stretching and bending vibrations, with their strong coupling resulting in continuous energy regions between 225-500 cm⁻¹ in the α-phase [17].

Pressure-dependent studies of the vibrational frequencies show that both Raman and infrared active modes increase monotonically with pressure in both phases [17]. The calculated pressure coefficients provide important information about the mechanical properties and structural stability under compression. Notably, the lowest energy infrared-active B₂ᵤ mode in the α-phase and the Raman-active Eₘ mode in the β-phase show different pressure dependencies, with the latter slightly softening above 6 GPa while maintaining structural stability [17].

The computational analysis of optically active modes provides detailed symmetry assignments and facilitates comparison with experimental vibrational spectroscopy data [17]. The calculated frequencies show good agreement with available experimental infrared and Raman data for the orthorhombic phase, validating the computational approach and parameters used [17].

Comparative Analysis with CuF₂ and Other Transition Metal Difluorides

Silver(II) fluoride shows both similarities and striking differences when compared to copper(II) fluoride and other transition metal difluorides, providing valuable insights into the unique structural and electronic properties of silver in the +2 oxidation state [10] [18] [19]. This comparative analysis reveals fundamental differences in bonding character, magnetic behavior, and electronic structure that distinguish silver(II) fluoride from its copper analog and other difluoride systems [10] [18].

Structurally, copper(II) fluoride crystallizes in the monoclinic P21/c space group under ambient conditions, featuring a distorted rutile-type structure with significant Jahn-Teller distortion due to the d⁹ electronic configuration [20] [21] [22]. The copper coordination environment consists of four equatorial fluorine neighbors at 1.93 Å and two axial fluorine neighbors at 2.27 Å, creating a [4+2] coordination pattern similar to that observed in silver(II) fluoride [20] [21] [22]. However, the degree of distortion and the specific geometric parameters differ significantly between the two compounds.

The electronic properties reveal fundamental differences in the nature of the insulating behavior [18] [19]. Silver(II) fluoride exhibits characteristics of a charge-transfer insulator within the Zaanen-Sawatzky-Allen classification scheme, with strong p-d hybridization between silver d-orbitals and fluorine p-orbitals [18] [19]. This contrasts sharply with copper(II) fluoride, which behaves as a Mott-Hubbard insulator with significantly weaker p-d hybridization [18] [19].

Magnetic properties show even more dramatic differences between the two compounds [10] [18]. Silver(II) fluoride exhibits strong two-dimensional antiferromagnetic superexchange interactions comparable to those found in high-temperature superconducting cuprates, with superexchange constants reaching approximately 70% of typical cuprate values [18]. In contrast, copper(II) fluoride shows superexchange interactions that are approximately one order of magnitude smaller than those in cuprates [18] [19].

The layered nature of both compounds provides an interesting comparison in terms of magnetic dimensionality [10] [18]. While both materials contain square-planar coordination environments that could potentially support quasi-two-dimensional magnetic behavior, the buckling of the layers and the strength of interlayer interactions differ significantly [10] [18]. Silver(II) fluoride shows larger buckling of planes compared to cuprates, but computational studies suggest that structures with reduced buckling could achieve antiferromagnetic coupling that matches or surpasses cuprate systems [18].

Comparison with other transition metal difluorides reveals that silver(II) fluoride occupies a unique position in terms of covalent character and electronic properties [2] [23]. Most metal difluorides are predominantly ionic, but silver(II) fluoride exhibits significantly more covalent bonding character due to the higher electronegativity and polarizability of silver in the +2 oxidation state [2] [24]. This enhanced covalency introduces hole states in the fluorine 2p bands rather than in the metal d-bands, creating an electronic structure more reminiscent of cuprate superconductors than conventional fluoride materials [2].

The high-pressure behavior also shows interesting parallels and differences with other difluoride systems [23] [16]. Like many difluorides, silver(II) fluoride undergoes pressure-induced structural transitions following general trends observed in the difluoride family [23] [16]. However, the specific pressure ranges and structural modifications are unique to silver(II) fluoride, reflecting the distinctive bonding characteristics and electronic structure of this compound [16] [15].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H272 (93.33%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301 (86.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Acute Toxic;Irritant